molecular formula C11H9NO3 B3050025 Phthalimide, N-(1-formylethyl)- CAS No. 23101-87-3

Phthalimide, N-(1-formylethyl)-

Cat. No.: B3050025
CAS No.: 23101-87-3
M. Wt: 203.19 g/mol
InChI Key: HAFHCXUQAOHMMF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phthalimides, including “Phthalimide, N-(1-formylethyl)-”, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . .

Mode of Action

Phthalimides are known to be used as precursors to other organic compounds . They can be used as a masked source of ammonia , which suggests that they may interact with their targets by releasing ammonia under certain conditions.

Biochemical Pathways

Phthalimides are known to be used as precursors to other organic compounds , suggesting that they may be involved in various biochemical pathways depending on the specific compounds they are used to synthesize.

Pharmacokinetics

Phthalimide is a sublimable white solid that is slightly soluble in water but more so upon addition of base . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as pH and temperature.

Result of Action

Phthalimides are known to be used as precursors to other organic compounds , suggesting that the effects of “Phthalimide, N-(1-formylethyl)-” may depend on the specific compounds it is used to synthesize.

Action Environment

Given that phthalimide is more soluble in water upon addition of base , it can be inferred that factors such as pH and temperature may influence the compound’s action.

Chemical Reactions Analysis

Phthalimide, N-(1-formylethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFHCXUQAOHMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945780
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23101-87-3
Record name Phthalimide, N-(1-formylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023101873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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